1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone
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Overview
Description
1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone is a keratan 6'-sulfate and an azamacrocycle.
Scientific Research Applications
Synthesis of Complex Compounds
- The compound has been used in the synthesis of complex macrocyclic compounds, as detailed in studies by Gupta, Harland, and Stoodley (1984) in their work on chromatography-free synthesis processes (Gupta, Harland, & Stoodley, 1984).
- Asay et al. (1977) explored its use in creating novel macrocyclic multidentate crown compounds from dioxodioic acids (Asay et al., 1977).
NMR Spectroscopy in Polymerization
- Yamasaki, Masamoto, and Kanaori (2000) utilized the compound in studying the NMR spectra of cyclic formals formed during copolymerization of trioxane and ethylene oxide (Yamasaki, Masamoto, & Kanaori, 2000).
Coordination Chemistry and Metal Ion Extraction
- Kumagai and Akabori (1989) reported its use in the preparation of bicyclic crown ethers containing amide groups, highlighting its ability to coordinate with metal ions (Kumagai & Akabori, 1989).
Micellization and Drug Delivery Systems
- Kadam et al. (2010) discussed its role in induced micellization and micellar transitions in aqueous solutions, which is significant for drug delivery system research (Kadam et al., 2010).
Template Reactions in Ligand Synthesis
- Suh, Kang, Goedken, and Park (1991) conducted template condensation reactions using the compound for synthesizing nickel(II) and copper(II) complexes (Suh, Kang, Goedken, & Park, 1991).
Studies on Electronic Properties
- Doerner, Gleiter, and Neugebauer (1998) used it in cyclovoltammetric investigations to study the electronic properties of various compounds (Doerner, Gleiter, & Neugebauer, 1998).
properties
Product Name |
1,4,13-Trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone |
---|---|
Molecular Formula |
C14H24N4O7 |
Molecular Weight |
360.36 g/mol |
IUPAC Name |
1,4,13-trioxa-7,10,16,19-tetrazacyclohenicosane-6,9,17,20-tetrone |
InChI |
InChI=1S/C14H24N4O7/c19-11-7-17-13(21)9-24-5-6-25-10-14(22)18-8-12(20)16-2-4-23-3-1-15-11/h1-10H2,(H,15,19)(H,16,20)(H,17,21)(H,18,22) |
InChI Key |
XSGFEUMLKGZYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNC(=O)CNC(=O)COCCOCC(=O)NCC(=O)N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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